6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
6-Bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a quinazolinone derivative characterized by a 6-bromo substituent, a 2-sulfanylidene group, and a 3-position benzyl moiety bearing a morpholine-4-carbonyl group. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The morpholine moiety in this compound may enhance solubility and bioavailability, while the sulfanylidene group could contribute to hydrogen bonding or redox activity. Structural analogs of this compound have been explored for their synthetic accessibility and bioactivity, but the unique combination of substituents in this molecule warrants detailed comparative analysis .
Properties
IUPAC Name |
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCPLLVFWNWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include a brominated aromatic compound, a morpholine derivative, and a thiol-containing reagent. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with a tetrahydroquinazolinone scaffold exhibit significant anticancer properties. The presence of the bromo and morpholine groups enhances the compound's interaction with biological targets involved in cancer progression. Studies have shown that derivatives of tetrahydroquinazolinones can inhibit specific kinases that are crucial for tumor cell proliferation and survival. For instance, a study demonstrated that modifications to the tetrahydroquinazolinone structure can lead to increased potency against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The sulfanylidene moiety is known to contribute to the inhibition of bacterial growth by disrupting cellular functions. In vitro studies have shown that this compound exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Pharmacological Applications
Neuroprotective Effects
Recent investigations have suggested that tetrahydroquinazolinone derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been highlighted in several studies. It appears to inhibit pro-inflammatory cytokines and pathways, suggesting its use in treating inflammatory disorders . This characteristic makes it a valuable candidate for further research into chronic inflammatory diseases.
Material Science Applications
Polymer Chemistry
In material science, the unique properties of the compound allow it to be incorporated into polymer matrices for enhanced performance characteristics. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers. Research has indicated that incorporating such compounds into polymer systems can yield materials with tailored properties suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a 6-bromo-quinazolinone core with derivatives reported in and . Key structural differences lie in substituent positions and functional groups:
- Substituent Position : The target compound’s 3-benzyl group contrasts with the 2-aryl/alkyl substituents in and . This positional variation may alter steric effects and binding interactions.
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points between 230–315°C, influenced by substituent polarity and crystallinity. For example, the methoxy-substituted 3d (254–256°C) melts higher than 3b (235–237°C), likely due to enhanced intermolecular interactions . The target compound’s melting point is unreported but expected to differ due to its bulky morpholine-benzyl group.
- Spectral Data : The target compound’s IR and NMR spectra would differ significantly from analogs due to the sulfanylidene (C=S) stretch (~1200–1050 cm⁻¹) and morpholine carbonyl (C=O, ~1650 cm⁻¹). In contrast, analogs in show characteristic ethynyl (C≡C) stretches (~2100 cm⁻¹) .
Biological Activity
The compound 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromine atom, a morpholine ring, and a tetrahydroquinazoline core. Its molecular formula is C16H18BrN3O2S, with a molecular weight of 396.30 g/mol. The presence of the sulfanylidene group is particularly noteworthy as it may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit diverse biological activities, including:
- Antibacterial Activity : Compounds with a tetrahydroquinazoline framework have shown promising antibacterial properties against various strains of bacteria.
- Antifungal Activity : The structural motifs in this compound may also confer antifungal properties.
- Anticancer Potential : Many derivatives of quinazoline are being explored for their anticancer effects due to their ability to inhibit cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with proteins involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in target cells, leading to cell death.
Antibacterial Activity
A study investigating the antibacterial properties of related compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for effective strains .
Anticancer Potential
Research into quinazoline derivatives has shown that they can induce apoptosis in cancer cells. A specific study demonstrated that a structurally similar compound led to increased caspase activity in breast cancer cell lines, suggesting a mechanism involving programmed cell death .
Antifungal Activity
In vitro tests revealed that compounds similar to our target showed antifungal activity against Candida species with MIC values ranging from 25 to 75 µg/mL . This indicates potential for therapeutic applications in treating fungal infections.
Data Table: Biological Activities and MIC Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
